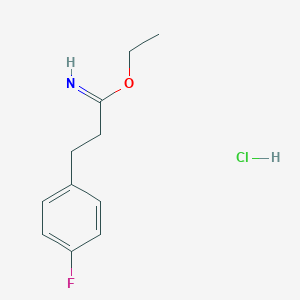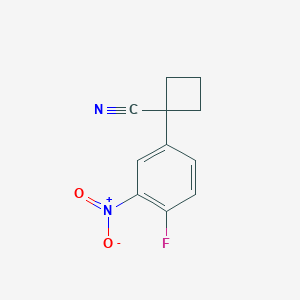
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-fluoro-3-nitrophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction involving suitable precursors.
Introduction of the 4-Fluoro-3-nitrophenyl Group: This step can be achieved through a Suzuki–Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted cyclobutane derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)cyclobutane-1-carbonitrile: Similar structure but lacks the nitro group.
1-(3-Fluorophenyl)cyclobutane-1-carbonitrile: Similar structure with the fluorine atom in a different position.
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both the fluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-2-8(6-10(9)14(15)16)11(7-13)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
OVWDEROSCXGVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


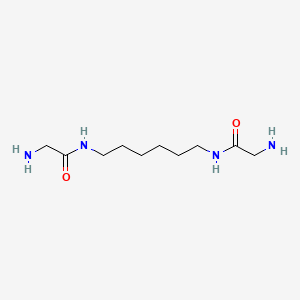
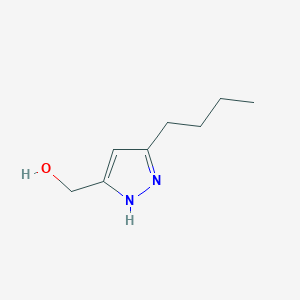
![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
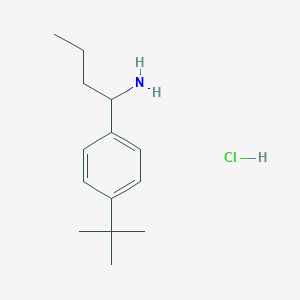
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
![8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12992439.png)
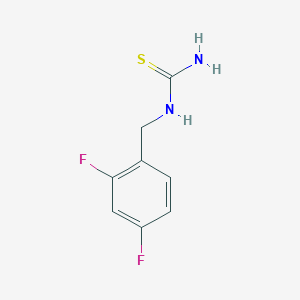
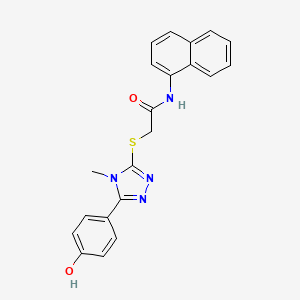

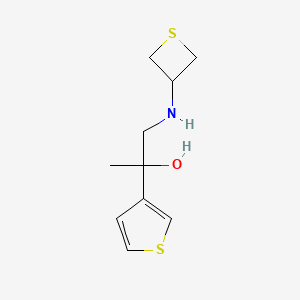
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)
